molecular formula C7H21O2Si3 B3417283 1,1,1,3,3,5,5-Heptamethyltrisiloxane CAS No. 1038821-58-7

1,1,1,3,3,5,5-Heptamethyltrisiloxane

Cat. No.: B3417283
CAS No.: 1038821-58-7
M. Wt: 221.50 g/mol
InChI Key: GDDVTIGTERZVBW-UHFFFAOYSA-N
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Description

1,1,1,3,3,5,5-Heptamethyltrisiloxane is an organosilicon compound with the molecular formula

C7H22O2Si3C_7H_{22}O_2Si_3C7​H22​O2​Si3​

. It is a type of siloxane, characterized by a chain of alternating silicon and oxygen atoms, with methyl groups attached to the silicon atoms. This compound is known for its unique properties, including low surface tension, high thermal stability, and hydrophobicity, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3,5,5-Heptamethyltrisiloxane can be synthesized through several methods, including:

Industrial Production Methods

In industrial settings, this compound is typically produced through continuous processes that ensure high purity and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The product is then purified through distillation or other separation techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,5,5-Heptamethyltrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Halogens, organometallic reagents, and catalysts under specific temperature and pressure conditions.

Major Products Formed

    Oxidation: Silanols, siloxane oligomers.

    Reduction: Silanes.

    Substitution: Functionalized siloxanes with various organic groups.

Scientific Research Applications

1,1,1,3,3,5,5-Heptamethyltrisiloxane is used in a wide range of scientific research applications:

Comparison with Similar Compounds

1,1,1,3,3,5,5-Heptamethyltrisiloxane can be compared with other siloxanes such as:

    Hexamethyldisiloxane: A simpler siloxane with two silicon atoms, used in similar applications but with different physical properties.

    Octamethylcyclotetrasiloxane: A cyclic siloxane with four silicon atoms, known for its use in silicone elastomers and sealants.

    Decamethylcyclopentasiloxane: Another cyclic siloxane with five silicon atoms, commonly used in personal care products.

The uniqueness of this compound lies in its linear structure with three silicon atoms, providing a balance of flexibility and stability that is advantageous in many applications.

Properties

InChI

InChI=1S/C7H21O2Si3/c1-10(2)8-12(6,7)9-11(3,4)5/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDVTIGTERZVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275743
Record name 1,1,3,3,5,5,5-Heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2895-07-0, 1038821-58-7
Record name 1,1,1,3,3,5,5-Heptamethyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siloxanes and Silicones, di-Me, Bu group- and hydrogen-terminated
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,3,3,5,5,5-Heptamethyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,5,5-heptamethyltrisiloxane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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